molecular formula C19H22N2O2 B251416 N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide

Cat. No. B251416
M. Wt: 310.4 g/mol
InChI Key: RBXUQJYDINIXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. BAY 11-7082 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of genes involved in inflammation, cell survival, and proliferation.

Mechanism of Action

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 inhibits the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 inhibits the activity of IKK by covalently modifying a cysteine residue in its active site. This prevents the phosphorylation of IκBα and its subsequent degradation, leading to the accumulation of IκBα in the cytoplasm and the inhibition of NF-κB activity.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been shown to have anti-tumor effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and to inhibit their proliferation and migration. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anti-tumor effects, N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential use in cancer therapy and has been shown to have anti-tumor effects in vitro and in vivo. However, N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has some limitations for lab experiments. It is a covalent inhibitor that irreversibly modifies the active site of IKK, which can lead to off-target effects. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 can also inhibit the activity of other kinases that contain a cysteine residue in their active site.

Future Directions

There are several future directions for the study of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082. One direction is to develop more selective inhibitors of IKK that do not covalently modify its active site. Another direction is to investigate the combination of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 with other cancer therapies, such as chemotherapy and radiation therapy. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been shown to sensitize cancer cells to these therapies, and further studies are needed to optimize the dosing and scheduling of combination therapy. Another direction is to investigate the use of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 in other diseases that are characterized by inflammation and NF-κB activation, such as autoimmune diseases and chronic inflammatory diseases.

Synthesis Methods

The synthesis of N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 involves the reaction of 2,4-dimethylbenzoic acid with butyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylboronic acid to form the corresponding aryl boronic acid. The aryl boronic acid is then coupled with 2,4-dimethylbenzoyl chloride to form N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been extensively studied for its potential use in cancer therapy. NF-κB is known to play a key role in the development and progression of many types of cancer, and inhibiting its activity has been shown to have anti-tumor effects. N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide 11-7082 has been shown to inhibit the activity of NF-κB by blocking the degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-2,4-dimethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-6-18(22)20-15-7-5-8-16(12-15)21-19(23)17-10-9-13(2)11-14(17)3/h5,7-12H,4,6H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

RBXUQJYDINIXJO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C)C

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.